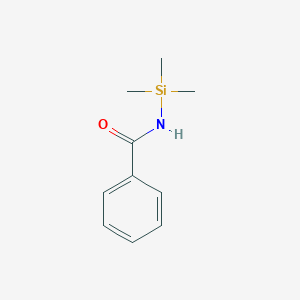

N-trimethylsilylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

1011-57-0 |

|---|---|

Molecular Formula |

C10H15NOSi |

Molecular Weight |

193.32 g/mol |

IUPAC Name |

N-trimethylsilylbenzamide |

InChI |

InChI=1S/C10H15NOSi/c1-13(2,3)11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |

InChI Key |

BLUMSOONSFWPGU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)NC(=O)C1=CC=CC=C1 |

Synonyms |

N-Trimethylsilylbenzamide |

Origin of Product |

United States |

Properties of N Trimethylsilylbenzamide

| Property | Value |

| Chemical Formula | C10H15NOSi |

| Molecular Weight | 193.32 g/mol |

| Appearance | Colorless solid |

| Melting Point | 116-118 °C |

| Boiling Point | 126-128 °C at 0.2 mbar |

Note: The data in this table is compiled from various sources. researchgate.netgoogle.com

Structural Characterization and Spectroscopic Investigations of N Trimethylsilylbenzamide

X-ray Crystallographic Analysis

X-ray diffraction studies on single crystals of N-trimethylsilylbenzamide have been instrumental in elucidating its molecular geometry and supramolecular architecture. These analyses confirm the covalent bond structure and provide a detailed map of the intermolecular forces at play.

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. ucl.ac.uk In the case of this compound, the asymmetric unit cell contains a single molecule. researchgate.netresearchgate.net This is in contrast to some of its analogs, such as N-trimethylsilylamides of certain other carboxylic acids, which may feature two independent molecules within their asymmetric units. researchgate.netresearchgate.net The presence of a single molecule indicates a relatively simple and ordered packing arrangement governed by consistent symmetry operations throughout the crystal lattice.

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in determining the crystal packing of many organic molecules, including amides. mdpi.comjchemrev.com In the crystal structure of this compound and its analogs, a network of hydrogen bonds is the primary organizing force, creating well-defined structural motifs. researchgate.netresearchgate.net

The most significant intermolecular interaction governing the crystal structure of this compound is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (O=C) of a neighboring molecule. researchgate.netresearchgate.net This interaction links the molecules into chains. X-ray diffraction data reveals that the lengths of these N-H…O=C hydrogen bonds between the molecules of this compound are all equal, with a measured distance of 2.130 Å. researchgate.netresearchgate.net This uniformity in bond length contributes to the regular, repeating structure of the crystal.

| Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| This compound | N-H…O=C | 2.130 | researchgate.netresearchgate.net |

| N-trimethylsilylamide analog 1 | N-H…O=C | 2.140 and 2.071 | researchgate.net |

| N-trimethylsilyltrifluoroacetamide (analog 2) | N-H…O=C | 2.103 and 2.123 | researchgate.net |

The introduction of fluorine atoms into the molecular structure provides additional opportunities for weak intermolecular interactions. In fluorinated analogs of this compound, such as N-trimethylsilyltri-fluoroacetamide, C-H…F interactions play a role in linking the primary structural layers. researchgate.net For N-trimethylsilyltri-fluoroacetamide, the layers established by N-H…O=C bonds are further connected by weak C-H…F contacts measuring 2.632 Å in length. researchgate.netresearchgate.net The presence of fluorine atoms in other benzamide (B126) derivatives has also been shown to facilitate the formation of various intermolecular contacts, influencing the crystal packing. mdpi.comdcu.ie

| Analog Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| N-trimethylsilylamide analog 1 | C-H…O=C | 2.640 | researchgate.netresearchgate.net |

| N-trimethylsilyltrifluoroacetamide (analog 2) | C-H…F | 2.632 | researchgate.netresearchgate.net |

Intermolecular Hydrogen Bonding Networks

Infrared (IR) Spectroscopy Studies

Infrared (IR) spectroscopy is a pivotal analytical method for elucidating the vibrational modes of molecules, which are directly related to their functional groups and bonding interactions. For this compound, IR studies are particularly useful for examining the characteristics of its amide linkage and the potential for intermolecular hydrogen bonding.

This compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This structure facilitates the formation of intermolecular hydrogen bonds, leading to self-association where molecules link together, typically forming dimers or longer chain-like aggregates. irdg.org

The extent of this self-association can be effectively monitored by IR spectroscopy, primarily by observing spectral changes as a function of solute concentration in a non-polar solvent. irdg.org In highly dilute solutions, the molecules exist predominantly as isolated, non-interacting monomers. As the concentration is increased, the equilibrium shifts towards the formation of hydrogen-bonded dimers and oligomers. This shift is evidenced by the appearance and growth of new absorption bands at lower frequencies for both the N-H and C=O stretching vibrations, corresponding to the associated species. irdg.org

The vibrational frequencies of the N-H and C=O bonds are sensitive indicators of the molecular environment. In a dilute solution of this compound, where self-association is minimal, the "free" N-H stretching vibration gives rise to a sharp absorption band. youtube.com The strong C=O bond results in a prominent absorption known as the Amide I band. msu.edu

Upon formation of intermolecular N-H···O=C hydrogen bonds in more concentrated samples or in the solid state, these frequencies shift to lower wavenumbers. researchgate.net The N-H stretching band broadens and moves to a lower frequency due to the weakening of the N-H bond. Concurrently, the C=O (Amide I) band also shifts to a lower frequency because the hydrogen bond reduces the double-bond character of the carbonyl group. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | State | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Free (dilute solution) | 3400 - 3450 | youtube.comresearchgate.net |

| N-H Stretch | Associated (conc. solution) | 3250 - 3350 | researchgate.netresearchgate.net |

| C=O Stretch (Amide I) | Free (dilute solution) | 1670 - 1690 | msu.edu |

| C=O Stretch (Amide I) | Associated (conc. solution) | 1645 - 1655 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are used to characterize the hydrogen, carbon, and silicon environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the trimethylsilyl (B98337) group, the amide proton, and the aromatic protons of the benzoyl group. rsc.org The trimethylsilyl protons appear as a sharp, highly shielded singlet far upfield. rsc.org The amide N-H proton is typically a broad singlet, and its chemical shift can be concentration and solvent dependent. The aromatic protons exhibit complex multiplet patterns in the downfield region, characteristic of a substituted benzene (B151609) ring. rsc.orglibretexts.org

Table 2: ¹H NMR Chemical Shifts for this compound (in CDCl₃, 298 K)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| Si(CH₃)₃ | 0.33 | Singlet | 9H | Trimethylsilyl Protons | rsc.org |

| NH | 5.83 | Broad Singlet | 1H | Amide Proton | rsc.org |

| Aromatic | 7.39 | Multiplet | 3H | Meta and Para Protons | rsc.org |

| Aromatic | 7.82 | Doublet of Doublets | 2H | Ortho Protons | rsc.org |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbon atoms of the trimethylsilyl group, the aromatic carbons, and the carbonyl carbon. organicchemistrydata.org The carbonyl carbon is significantly deshielded and appears far downfield. organicchemistrydata.org The aromatic carbons give rise to several signals depending on their position relative to the carbonyl group.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Chemical Shift (δ, ppm) | Assignment | Reference |

| Si(C H₃)₃ | ~1.0 | Trimethylsilyl Carbons | researchgate.net |

| Aromatic C | ~127.2 | Ortho-Carbons | researchgate.net |

| Aromatic C | ~128.6 | Meta-Carbons | researchgate.net |

| Aromatic C | ~131.8 | Para-Carbon | researchgate.net |

| Aromatic C | ~134.1 | Ipso-Carbon | researchgate.net |

| C=O | ~169.8 | Carbonyl Carbon | researchgate.net |

²⁹Si NMR spectroscopy is a specialized technique used to probe the silicon atom's chemical environment. In this compound, the silicon atom is bonded to three methyl groups and a nitrogen atom. The chemical shift in the ²⁹Si NMR spectrum is sensitive to the nature of the substituents on the silicon atom. For silylamides like this compound, the silicon nucleus is typically observed in a characteristic region of the spectrum. uni-muenchen.deunige.ch Studies on related trimethylsilyl compounds show that the ²⁹Si chemical shift can provide valuable structural information. uni-muenchen.de

Table 4: ²⁹Si NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ²⁹Si | ~13.5 | Si(CH₃)₃ | unige.ch |

Differentiation and Characterization of Isomers (e.g., Z-/E-Stereoisomers)

The characterization of isomers is a fundamental aspect of understanding the structure and reactivity of this compound. Like other N-substituted amides, this compound can exist as geometric isomers due to the partial double bond character of the C-N bond, which restricts free rotation. These isomers are typically referred to as Z and E or cis and trans isomers, describing the relative orientation of the substituents around the amide bond.

Computational studies, specifically quantum chemical calculations using methods like Density Functional Theory (DFT), have been instrumental in elucidating the properties of these isomers. Calculations performed at the B3LYP/6-311+G** level indicate that for N-trimethylsilylamides, the trans-isomer is generally more stable than the cis-isomer in the gas phase. researchgate.net For this compound, the energy difference between the two isomers highlights this preference.

While computational methods provide clear insights into the relative stabilities of the Z and E isomers, their experimental differentiation and characterization using spectroscopic techniques can be challenging. In many cases, the energy barrier to interconversion may be low enough to allow for rapid equilibration in solution, resulting in averaged signals in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. However, in some instances, distinct spectroscopic signatures for each isomer can be observed, particularly at low temperatures where the rate of interconversion is slowed.

Techniques such as 1H NMR can potentially distinguish between isomers by observing differences in the chemical shifts of protons near the amide bond. researchgate.net Similarly, Infrared (IR) spectroscopy may reveal subtle differences in the vibrational frequencies of the C=O and N-H bonds between the cis and trans forms. researchgate.netquora.com However, without definitive experimental isolation of each isomer, the assignment of specific spectral features to a particular isomer often relies on correlation with theoretical calculations.

Table 1: Calculated Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer |

| Relative Stability | Less Stable | More Stable |

| Calculated Energy | Higher | Lower |

This table presents a summary of the theoretical predictions for the isomers of this compound based on quantum chemical calculations. researchgate.net

Spectroscopic Probes of N-H Acidity

The acidity of the N-H bond in this compound is a key chemical property that influences its reactivity, particularly its ability to act as a proton donor in hydrogen bonding and other chemical reactions. Spectroscopic techniques, in conjunction with computational methods, provide powerful tools for probing this acidity.

Infrared (IR) spectroscopy is a primary method for investigating N-H acidity through the study of hydrogen bonding interactions. In non-polar solvents, this compound can form self-associates via intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. researchgate.net The formation of these hydrogen bonds leads to a characteristic shift in the N-H stretching frequency (ν(N-H)) in the IR spectrum. The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bond and, by extension, the acidity of the N-H proton. A more acidic proton will form a stronger hydrogen bond, resulting in a larger redshift (shift to lower wavenumber) of the ν(N-H) band.

Studies on N-trimethylsilyl amides have shown that the introduction of the trimethylsilyl group to the nitrogen atom leads to an increase in the spectroscopic N-H acidity. researchgate.net This is attributed to the electron-withdrawing nature of the silicon atom, which polarizes the N-H bond and makes the proton more acidic.

Quantum chemical calculations can provide a more quantitative measure of N-H acidity through the calculation of proton affinity (PA) and gas-phase acidity (ΔGacid). nih.govwikipedia.orglibretexts.org The proton affinity is the negative of the enthalpy change for the deprotonation reaction in the gas phase, while the gas-phase acidity is the corresponding Gibbs free energy change. wikipedia.org Higher proton affinity of the conjugate base corresponds to a stronger base and a weaker acid. wikipedia.org Computational studies on this compound and its carbon analogs have been used to determine these values, offering a theoretical basis for the observed spectroscopic trends. researchgate.net

Table 2: Spectroscopic and Calculated Data Related to N-H Acidity of this compound

| Parameter | Description | Significance |

| ν(N-H) Shift | Change in N-H stretching frequency upon hydrogen bonding. | Indicates the strength of hydrogen bonding and relative N-H acidity. |

| Proton Affinity (PA) | Negative of the gas-phase deprotonation enthalpy. | A quantitative measure of intrinsic basicity of the conjugate base. wikipedia.org |

| Gas-Phase Acidity (ΔGacid) | Gibbs free energy change for gas-phase deprotonation. | A thermodynamic measure of intrinsic acidity. libretexts.org |

This table outlines key parameters used to evaluate the N-H acidity of this compound.

Quantum Chemical Methodologies

Theoretical investigations of this compound rely on sophisticated computational methods to model its electronic structure and predict its properties. These methodologies allow for the exploration of molecular characteristics that can be difficult to measure experimentally.

Density Functional Theory (DFT) has become a primary tool for studying silylated amides due to its balance of computational cost and accuracy. Specifically, calculations have been performed on this compound using the B3LYP functional combined with the 6-311G** basis set. researchgate.net This level of theory is widely used to calculate optimized geometries, energies of different isomers and tautomers, and to explore the potential energy surface of the molecule. researchgate.netfrontiersin.org DFT methods are instrumental in determining the relative stabilities of various forms of the molecule, such as its conformers and tautomers, in the gas phase. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edujoaquinbarroso.com This method allows for the quantitative assessment of electron delocalization, charge transfer, and hyperconjugative interactions. uni-muenchen.deuba.ar For N-silylated amides, NBO analysis has been used to confirm findings from other methods, such as the increase in N-H acidity upon the introduction of a trimethylsilyl group. researchgate.net An NBO analysis of this compound would investigate donor-acceptor interactions, such as the delocalization of the nitrogen lone pair electrons into antibonding orbitals (e.g., σ* orbitals of the Si-C bonds or the π* orbital of the carbonyl group). These hyperconjugative interactions are key to understanding the electronic effects of the trimethylsilyl group on the amide moiety. frontiersin.orguba.ar

Gas Phase Optimized Geometries and Conformational Analysis

Like other secondary amides, this compound can exist as configurational isomers (conformers) due to the partial double-bond character of the C-N bond, which hinders free rotation. researchgate.net These are typically referred to as cis and trans isomers based on the relationship between the carbonyl oxygen and the substituent on the nitrogen atom.

DFT calculations performed in the gas phase show that the trans-isomer of this compound is more stable than the cis-isomer. researchgate.net The energy difference between these two conformers has been calculated, providing a quantitative measure of their relative populations at equilibrium in the gas phase. researchgate.net

Table 1: Calculated Relative Energy of this compound Conformers

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| trans | 0.0 |

| cis | 3-5 |

Data sourced from DFT (B3LYP/6-311G) calculations. The trans-isomer is the more stable reference. researchgate.net

Proton Affinity and Basicity Assessments

Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. nih.govlibretexts.org Computational methods can reliably predict PA by calculating the energies of the neutral molecule and its corresponding protonated form (conjugate acid). nih.govchemrxiv.org

N-H Bond Dissociation Energy Determinations

The N-H bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave the N-H bond, producing a nitrogen-centered radical and a hydrogen atom. ucsb.edu This value is a critical indicator of the stability of the N-H bond and the molecule's propensity to act as a hydrogen atom donor, for instance, in antioxidant processes or radical reactions.

Computational chemistry allows for the determination of BDEs by calculating the enthalpies of the parent molecule, the resulting radical, and a hydrogen atom. nih.govresearchgate.net For this compound, theoretical studies have explored the anion formed by N-H bond dissociation (deprotonation), which is the conjugate base. researchgate.net The stability of this resulting N-trimethylsilylbenzamidyl radical is a key factor influencing the N-H BDE. The presence of the silicon atom can stabilize the radical through electronic effects, thereby affecting the energy required to break the N-H bond.

Computational Investigation of Amide-Imidate Tautomerism

This compound can undergo amide-imidate tautomerism, which involves the migration of the trimethylsilyl group from the nitrogen atom to the carbonyl oxygen. This results in an equilibrium between the N-silylated amide form and the O-silylated imidate form. researchgate.net

Scheme 1: Amide-Imidate Tautomerism

DFT calculations have been employed to determine the relative stability of these two tautomers. The results indicate that in the gas phase, the amide form of this compound is significantly more stable than its corresponding imidate tautomer. researchgate.net The energy difference between the two forms provides insight into the position of the tautomeric equilibrium. researchgate.net

Table 2: Calculated Relative Energy of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amide | 0.0 |

| Imidate | ~6 |

Data sourced from DFT (B3LYP/6-311G) calculations. The amide form is the more stable reference. researchgate.net

Energy Barriers to Silyl (B83357) Group Migration

A key characteristic of N-trimethylsilylcarboxamides, including this compound, is the tautomeric equilibrium between the amide and imidic acid silyl ester forms. This transformation occurs through the migration of the trimethylsilyl group from the nitrogen atom to the oxygen atom. researchgate.net

Computational studies have been crucial in quantifying the energetics of this intramolecular rearrangement. According to research utilizing NMR data and supported by computational models, the energy barrier for this silyl group migration is estimated to be approximately 10–20 kcal/mol. researchgate.net This relatively low energy barrier explains the dynamic equilibrium observed in solution, where both tautomers can coexist.

The migration process is a fundamental aspect of the reactivity of this compound and related compounds, influencing their role as trimethylsilyl group donors in various chemical reactions. researchgate.net The theoretical calculations of the energy barriers provide essential data for understanding and predicting the chemical behavior of these molecules in different environments.

Table 1: Calculated Energy Barrier for Silyl Group Migration in N-trimethylsilylcarboxamides

| Compound Family | Process | Estimated Energy Barrier (kcal/mol) |

| N-trimethylsilylcarboxamides | Silyl group migration from nitrogen to oxygen | ~10–20 |

Data sourced from computational studies and NMR data. researchgate.net

Analysis of Stereoelectronic Effects and Intermolecular Electron Interactions Attributed to Silicon

The introduction of a silicon atom into the benzamide structure significantly alters its stereoelectronic properties and intermolecular interactions compared to its carbon analogues. Quantum chemical calculations, particularly DFT at the B3LYP/6-311++G** level and NBO analysis, have provided detailed insights into these effects for this compound and related amides. researchgate.net

The presence of the N-trimethylsilyl group influences the geometry of the amide functionality. The substituent at the carbonyl group and the N-trimethylsilyl group are typically found in a trans conformation relative to the N-C bond, a common feature in secondary amides. researchgate.net

NBO analysis reveals the nature of intermolecular electron interactions. In the crystalline state, this compound molecules form a layered structure through hydrogen bonding. Specifically, intermolecular N-H···O=C hydrogen bonds are observed, with the hydrogen bond lengths between the molecules of this compound being equal at 2.130 Å. researchgate.net These hydrogen bonds are a critical factor in the solid-state structure and properties of the compound.

Table 2: Key Geometric Parameters and Intermolecular Interactions for this compound

| Parameter | Value | Method of Determination |

| N-H···O=C Hydrogen Bond Length | 2.130 Å | X-ray Single-Crystal Structure Analysis |

| Conformation (R-C(O) vs. N-SiMe3) | trans | X-ray Single-Crystal Structure Analysis |

Data obtained from structural and computational analysis. researchgate.net

Spectroscopic Properties of N Trimethylsilylbenzamide

Direct Synthetic Routes to this compound

Direct silylation of benzamide is a common and straightforward approach to synthesize this compound. This transformation typically involves the reaction of benzamide with a suitable silylating agent.

One prevalent method employs chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base. mdpi.com For instance, benzamide can be treated with chlorotrimethylsilane and triethylamine (B128534) in a solvent like toluene (B28343) at room temperature. mdpi.comresearchgate.net The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the silylated product. After stirring for a period, the triethylamine hydrochloride salt precipitates and can be removed by filtration. Evaporation of the solvent yields this compound as a solid. mdpi.com

Another widely used silylating agent is hexamethyldisilazane (B44280) ((TMS)₂NH). thieme-connect.de This reagent offers the advantage that the only byproduct is ammonia (B1221849), a volatile gas, which simplifies product purification. thieme-connect.de The reaction of benzamide with hexamethyldisilazane can be performed in a refluxing solvent such as toluene. prepchem.com

A different approach involves the reaction of an acid chloride, like benzoyl chloride, with hexamethyldisilazane. thieme-connect.de When benzoyl chloride is reacted with hexamethyldisilazane in a solvent like hexanes, a precipitate is formed, and the mixture is refluxed to yield this compound. thieme-connect.de

Table 1: Direct Synthetic Routes to this compound

| Starting Material | Reagents | Solvent | Conditions | Key Feature | Citation |

|---|---|---|---|---|---|

| Benzamide | Chlorotrimethylsilane, Triethylamine | Toluene | Room temperature, 1 hr | Base scavenges HCl byproduct. | mdpi.comresearchgate.net |

| Benzamide | Hexamethyldisilazane | Toluene | Reflux | Ammonia is the only byproduct. | prepchem.com |

| Benzoyl Chloride | Hexamethyldisilazane | Hexanes | Reflux, 2 hrs | Utilizes acid chloride instead of amide. | thieme-connect.de |

Modified Synthetic Procedures for this compound

To improve the efficiency and reaction rates of silylation, catalytic systems have been developed. The use of a catalyst can be particularly beneficial when using less reactive silylating agents like hexamethyldisilazane.

One notable modification is the use of saccharin (B28170) as a catalyst for the reaction between benzamide and hexamethyldisilazane. prepchem.comgoogle.com By adding a catalytic amount of saccharin to a refluxing mixture of benzamide and hexamethyldisilazane in toluene, the evolution of ammonia is significantly accelerated. prepchem.comgoogle.com Reports indicate that the reaction can reach completion in as little as 15 minutes in the presence of the catalyst, a marked improvement over the uncatalyzed reaction which requires a longer time to achieve a lower conversion. prepchem.com This method provides a rapid and high-yielding route to this compound. prepchem.com

Table 2: Catalytic Synthesis of this compound

| Starting Material | Reagents | Catalyst | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Benzamide | Hexamethyldisilazane | Saccharin | Toluene, Reflux, 15 min | 101% (crude) | prepchem.com |

Preparation of Substituted this compound Derivatives

The synthetic methodologies can be extended to prepare a variety of substituted N-trimethylsilylbenzamides, which are themselves useful building blocks.

Halogenated derivatives are typically synthesized from the corresponding halogenated benzoyl chloride. For example, 3-Bromo-N-(trimethylsilyl)benzamide can be prepared by reacting 3-bromobenzoyl chloride with a silylating amine, such as trimethylsilylamine, in the presence of a base like triethylamine to neutralize the generated HCl. benchchem.com This reaction is performed under anhydrous conditions to prevent hydrolysis. benchchem.com

A similar strategy is used for other halogenated benzamides. For instance, the synthesis of 4-bromo-N-(5-bromo-2-hydroxyphenyl)benzamide begins with the conversion of 4-bromobenzoic acid into its more reactive acid chloride derivative using sulfuryl chloride. rsc.org This acid chloride is then reacted with the desired amine, in this case, 2-amino-4-bromophenol, to form the final amide product. rsc.org While this example is not an N-trimethylsilyl derivative, the principle of forming the amide bond from an activated carboxyl group is directly applicable.

This compound serves as a key intermediate in the synthesis of phosphanylated benzamides. A two-step procedure is often more efficient than a direct, one-pot synthesis. mdpi.com In the first step, benzamide is converted to this compound. mdpi.comresearchgate.net In the subsequent step, the isolated this compound is reacted with a chlorophosphine, such as chlorodiisopropylphosphine (B1205602) (PiPr₂Cl), in toluene. mdpi.comresearchgate.netresearchgate.net Heating this mixture results in the formation of N-(diisopropylphosphanyl)benzamide in good yield (around 77-80%). mdpi.com This two-step approach is reported to be significantly higher yielding than the direct reaction of benzamide with PiPr₂Cl. mdpi.com

The synthesis of hydroxylated benzamide derivatives typically involves standard amidation procedures using a hydroxyl-substituted starting material. For example, N-(4-bromophenyl)-4-hydroxybenzamide is prepared by reacting 4-hydroxybenzoyl chloride with 4-bromoaniline. nanobioletters.com The synthesis of N-trimethylsilyl derivatives of such compounds would involve a subsequent N-silylation step.

Derivatives with a trimethylsilyl (B98337) group on the phenyl ring can also be prepared. For instance, N,N-diethyl-4-(trimethylsilyl)benzamide has been synthesized, demonstrating that silylation on the aromatic ring is achievable. rsc.org This type of compound is often prepared by reacting a silylated aryl halide with an amide-forming reagent.

The double silylation of benzamide leads to the formation of N,N-Bis(trimethylsilyl)benzamide. This compound can be formed under certain reaction conditions. For example, it has been isolated as a white solid from the reaction of benzoyl fluoride (B91410) with lithium bis(trimethylsilyl)amide, where it is formed as a byproduct. rsc.org Its formation has also been noted during the silylation of other amides, such as N-phenyl-4-aminobenzamide, in the presence of silylating agents. rero.ch The synthesis of the related N⁴-benzoyl-bis(trimethylsilyl)cytosine highlights a similar bis-silylation on a nitrogen-containing heterocycle. molaid.com

Table 3: Synthesis of Substituted Benzamide Derivatives

| Derivative Type | Example Compound | Synthetic Approach | Key Reagents | Citation |

|---|---|---|---|---|

| Halogenated | 3-Bromo-N-(trimethylsilyl)benzamide | Reaction of corresponding acid chloride with a silylamine. | 3-Bromobenzoyl chloride, Trimethylsilylamine, Triethylamine | benchchem.com |

| Phosphanylated | N-(Diisopropylphosphanyl)benzamide | Two-step synthesis via this compound intermediate. | This compound, Chlorodiisopropylphosphine | mdpi.comresearchgate.net |

| Hydroxylated | N-(4-bromophenyl)-4-hydroxybenzamide | Amidation using a hydroxyl-substituted starting material. | 4-Hydroxybenzoyl chloride, 4-Bromoaniline | nanobioletters.com |

| Bis-silylated | N,N-Bis(trimethylsilyl)benzamide | Formation as a byproduct in reactions with strong silylating agents. | Benzoyl fluoride, Lithium bis(trimethylsilyl)amide | rsc.org |

Compound Index

Synthesis of N,4-Dimethyl-N-(trimethylsilyl)benzamide

The synthesis of N,4-Dimethyl-N-(trimethylsilyl)benzamide can be achieved through the silylation of N,4-dimethylbenzamide. This reaction generally employs a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. A plausible synthetic route would involve dissolving N,4-dimethylbenzamide in an anhydrous aprotic solvent, such as toluene, followed by the addition of a non-nucleophilic base and then the silylating agent. The reaction progress can be monitored by techniques like thin-layer chromatography or gas chromatography.

A general, two-step preparation for a related compound, N-(diisopropylphosphanyl)benzamide, starts with the synthesis of N-(trimethylsilyl)benzamide by reacting benzamide with chlorotrimethylsilane and triethylamine in toluene. mdpi.com This intermediate is then further reacted. mdpi.com This initial step of forming the N-silylated amide is analogous to the proposed synthesis of N,4-Dimethyl-N-(trimethylsilyl)benzamide.

Detailed research findings on the specific synthesis of N,N-Dimethyl-4-(trimethylsilyl)benzamide indicate that straightforward organic synthesis techniques are typically employed. smolecule.com

Table 1: Plausible Reaction Parameters for the Synthesis of N,4-Dimethyl-N-(trimethylsilyl)benzamide

| Parameter | Value |

| Starting Material | N,4-dimethylbenzamide |

| Silylating Agent | Trimethylsilyl chloride |

| Base | Triethylamine or a stronger non-nucleophilic base |

| Solvent | Anhydrous Toluene or Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically several hours |

This table presents a hypothetical reaction scheme based on general synthetic principles for similar compounds.

Synthesis of N-Ethyl-N-trimethylsilylbenzamide

The synthesis of N-Ethyl-N-trimethylsilylbenzamide follows a similar protocol to its N,4-dimethyl counterpart. The starting material, N-ethylbenzamide, is reacted with a suitable trimethylsilylating agent. The metalation chemistry of related N-Ethyl-N-(1-methoxy-2,2-dimethylpropyl)benzamides has been studied, indicating the feasibility of reactions involving the amide nitrogen. acs.org

For instance, the synthesis of N-alkyl-2-benzylseleno-N-trimethylsilylbenzamides is achieved by reacting the corresponding N-substituted benzamide with trimethylsilyl triflate. researchgate.net This suggests that trimethylsilyl triflate could be an effective silylating agent for N-ethylbenzamide as well.

Table 2: Plausible Reaction Parameters for the Synthesis of N-Ethyl-N-trimethylsilylbenzamide

| Parameter | Value |

| Starting Material | N-ethylbenzamide |

| Silylating Agent | Trimethylsilyl chloride or Trimethylsilyl triflate |

| Base | Triethylamine or a stronger base if needed |

| Solvent | Anhydrous Dichloromethane or Ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-3 hours |

This table outlines a hypothetical reaction based on established methods for analogous compounds.

Role of Alkali-Metal Silyl-Amide Reagents (e.g., LiHMDS, KHMDS) in Synthesis

Alkali-metal silyl-amide reagents, such as Lithium Hexamethyldisilazide (LiHMDS) and Potassium Hexamethyldisilazide (KHMDS), are powerful, non-nucleophilic bases that play a significant role in modern organic synthesis. wikipedia.orgcommonorganicchemistry.com Their utility stems from their strong basicity and considerable steric hindrance, which minimizes their nucleophilic character. wikipedia.orgcommonorganicchemistry.com

LiHMDS and KHMDS are frequently used for deprotonation reactions, including the formation of enolates and other reactive intermediates. lookchem.com The conjugate acid of LiHMDS has a pKa of approximately 26, making it a very strong base. wikipedia.org KHMDS shares a similar pKa. wikipedia.org These reagents are soluble in many nonpolar organic solvents, which is advantageous for a variety of reaction conditions. wikipedia.org

In the context of silylamide synthesis, LiHMDS and KHMDS can be used to deprotonate a primary or secondary amide, forming the corresponding metalated amide. This species can then react with a silylating agent. However, a more common application is their use as a base to facilitate the silylation of other substrates by deprotonating a precursor in the reaction mixture. For instance, LiHMDS can mediate the silylation at the 6-position of uridine, where temporary silylation of another part of the molecule triggers the desired reaction. nih.gov

A recent study reported a solvent-controlled selective amidation and imidation of aroyl chlorides using LiHMDS as a nitrogen source. rsc.org This process involves the in-situ formation of N,N-bis(trimethylsilyl)benzamide. rsc.org The solvent plays a critical role; halogenated solvents favor the formation of the primary amide, while non-halogenated solvents like dioxane lead to the imide. rsc.org This highlights the nuanced role these reagents can play beyond simple deprotonation.

The structure of these reagents in solution can also influence their reactivity. They can exist as monomers or dimers depending on the solvent, concentration, and temperature. wikipedia.org This aggregation state can affect the kinetics and selectivity of the reactions they mediate.

Reactivity and Reaction Mechanisms of N Trimethylsilylbenzamide

Silyl (B83357) Group Migration and Tautomerism Dynamics

N-trimethylsilylcarboxamides, including N-trimethylsilylbenzamide, exhibit a dynamic equilibrium involving the migration of the trimethylsilyl (B98337) (TMS) group between the nitrogen and oxygen atoms. This phenomenon, known as tautomerism, results in the coexistence of two forms: the N-silyl amide form (I) and the O-silyl imidate form (II) (Scheme 1). d-nb.info

Scheme 1: Tautomeric Equilibrium of this compound

O O-Si(CH3)3

|| |

Ph-C-NH-Si(CH3)3 <=> Ph-C=N-H

(I) Amide (II) Imidate

In solution, these tautomers readily interconvert. d-nb.info The position of the equilibrium is influenced by factors such as the solvent and the electronic properties of the acyl group. For N-trimethylsilylcarboxamides in general, the energy barrier for this migration is estimated to be between 10 and 20 kcal/mol. d-nb.info Computational studies on related N-trimethylsilylamides suggest that the amide form is typically more stable than the imidate form by approximately 6 kcal/mol in the gas phase. d-nb.info Each tautomer can also exist as cis or trans configurational isomers due to the partial double-bond character of the C-N bond, which hinders free rotation. d-nb.info

Role as a Silylating Reagent

The primary role of this compound and its derivatives in synthesis is to act as a donor of a trimethylsilyl group to a variety of substrates. This silylation process is a common strategy to protect functional groups, increase solubility, or activate substrates for subsequent reactions.

Silylation of H-Phosphonates

A notable application of silylated benzamides is in the silylation of H-phosphonates. Specifically, N,O-Bis(trimethylsilyl)benzamide (BSB), the O-silylated tautomer, has been reported as a highly effective reagent for the silylation of H-phosphonates. lookchem.com This reaction is a crucial step in various phosphorylation methods. The silylation converts the H-phosphonate monoester, which is relatively resistant to oxidation, into a more reactive tervalent bis(trimethylsilyl) phosphite (B83602) intermediate. lookchem.compsu.edu This intermediate is then susceptible to oxidation to form the corresponding phosphate (B84403) monoester. lookchem.com This transformation is fundamental in the synthesis of nucleoside phosphates and other biologically important phosphorus compounds. psu.eduspringernature.com

Participation in Amidation and Imidation Reactions

This compound and its N,N-bis-silylated analogue are key intermediates in modern amidation and imidation protocols, particularly in the reaction of aroyl chlorides. These reactions leverage the reactivity of the N-Si bond to serve as a nitrogen source.

Sequential Silyl Amidation of Aroyl Chlorides

A significant application involves the solvent-controlled selective synthesis of primary amides and imides from aroyl chlorides. lookchem.compsu.eduspringernature.comCurrent time information in Bangalore, IN.diva-portal.orgresearchgate.net In this process, an alkali-metal silyl-amide reagent like lithium bis(trimethylsilyl)amide (LiHMDS) acts as the nitrogen source. The reaction proceeds through a sequential silyl amidation pathway where a key intermediate, N,N-bis(trimethylsilyl)benzamide (ArC(=O)N(SiMe₃)₂), is formed in situ. psu.eduCurrent time information in Bangalore, IN.diva-portal.org

The proposed mechanism begins with the nucleophilic addition of the silylamide to the aroyl chloride, forming a tetrahedral intermediate. This intermediate then eliminates lithium chloride to yield the crucial N,N-bis(trimethylsilyl)benzamide intermediate. Current time information in Bangalore, IN.diva-portal.org The fate of this intermediate, and thus the final product, is then dictated by the solvent system. psu.eduCurrent time information in Bangalore, IN.

The versatility of this method is demonstrated by its application to a range of aroyl chlorides with varying electronic properties, as well as heterocyclic substrates. The reaction conditions are generally mild, occurring at room temperature with short reaction times.

Table 1: Synthesis of Primary Amides and Symmetric Imides from Aroyl Chlorides

| Aroyl Chloride Substrate | Product (Amide) | Yield in DCE (%) | Product (Imide) | Yield in Dioxane (%) |

|---|---|---|---|---|

| Benzoyl chloride | Benzamide (B126) | 80 | Dibenzoylimide | 60 |

| 4-Methylbenzoyl chloride | 4-Methylbenzamide | 75 | Bis(4-methylbenzoyl)imide | 55 |

| 4-Methoxybenzoyl chloride | 4-Methoxybenzamide | 70 | Bis(4-methoxybenzoyl)imide | 52 |

| 4-Chlorobenzoyl chloride | 4-Chlorobenzamide | 85 | Bis(4-chlorobenzoyl)imide | 65 |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzamide | 90 | Bis(4-nitrobenzoyl)imide | 72 |

| 2-Naphthoyl chloride | 2-Naphthamide | 78 | Di(2-naphthoyl)imide | 58 |

Yields are approximate and based on reported values for illustrative purposes. psu.eduCurrent time information in Bangalore, IN.

Mechanistic Pathways of Nitrogen-Silicon Bond Cleavage

The cleavage of the nitrogen-silicon bond in the N,N-bis(trimethylsilyl)benzamide intermediate is the pivotal step that determines the final product distribution. psu.eduCurrent time information in Bangalore, IN. The pathway of this cleavage is highly dependent on the solvent used.

In the presence of a polar solvent like 1,2-dichloroethane (B1671644) (DCE), it is proposed that the chlorine atom of the solvent coordinates with the silicon atom of the silylamide intermediate. psu.eduresearchgate.net This interaction facilitates the simultaneous cleavage of both N-Si bonds during the acidic workup, leading directly to the formation of the primary amide. psu.eduresearchgate.net

Conversely, in a non-polar solvent such as dioxane, this solvent-assisted cleavage does not occur. Instead, the silylamide intermediate acts as a nucleophile itself, reacting with a second molecule of the aroyl chloride. researchgate.net This subsequent acylation leads to the formation of a symmetric imide after workup. psu.eduCurrent time information in Bangalore, IN.

Reactivity in C-H Bond Functionalization

This compound and its derivatives have demonstrated significant utility in the functionalization of otherwise inert C-H bonds. This reactivity is primarily harnessed through directed metalation strategies, where the silyl-substituted amide acts as a powerful directing group.

Acylation of Weakly Acidic C-H Bonds

The this compound moiety can direct the acylation of weakly acidic C-H bonds, particularly at the ortho position of the benzoyl group. This is typically achieved through a process known as directed ortho-metalation (DoM). In this strategy, the amide functionality coordinates to a strong base, such as an organolithium reagent, positioning the base to deprotonate the adjacent ortho C-H bond. The resulting aryllithium species can then react with various electrophiles, including acylating agents.

For instance, N,N-diisopropyl-2-(trimethylsilyl)benzamide has been synthesized via a directed ortho-metalation-silylation sequence, showcasing the ability of the amide to direct functionalization to the ortho position. rsc.org While direct acylation of the metalated intermediate is a feasible subsequent step, the introduction of the trimethylsilyl group itself is a testament to the C-H activation at this position. The general principle of DoM using benzamide derivatives is well-established, providing a powerful tool for regioselective C-C bond formation. acs.orgmobt3ath.comdatapdf.com

Furthermore, related silylamides like KN(SiMe3)2 have been shown to promote the acylation of weakly acidic C-H bonds in substrates such as toluene (B28343) derivatives. rsc.org This highlights the broader role of silyl amides in facilitating C-H functionalization reactions. In the context of N-acylpyrroles, the choice of the silylamide base, such as LiN(SiMe3)2 versus KN(SiMe3)2, can chemoselectively dictate the reaction pathway between an anionic Fries rearrangement and C–H functionalization of toluene to produce aryl benzyl (B1604629) ketones. rsc.org

The combination of photoredox catalysis with other catalytic modes has also emerged as a powerful strategy for the acylation of C-H bonds under mild conditions. nih.govbeilstein-journals.orgmdpi.com While direct examples with this compound are not extensively documented in this specific dual catalytic system, the general principles suggest potential applicability.

Involvement in C-X Bond Cleavage Reactions (X=O, N, F, C)

This compound can be involved in or influence reactions that lead to the cleavage of various carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. This often occurs in the context of broader synthetic transformations where the silyl amide group may be a precursor to the reactive species or a directing/activating group.

The cleavage of the N-Si bond in this compound itself is a key step in many of its reactions. For example, in the synthesis of primary amides and imides from aroyl chlorides, the sequential silyl amidation and subsequent nitrogen-silicon bond cleavage of the N,N-bis(trimethylsilyl)benzamide intermediate is a crucial feature. researchgate.net

Regarding the cleavage of other C-X bonds:

C-O Bond Cleavage: The cleavage of ethers is a common transformation in organic synthesis. unacademy.comlibretexts.org While direct catalytic cleavage of C-O bonds in ethers by this compound is not a primary application, the principles of using metal catalysts to cleave C-O bonds in aryl ethers are well-developed. rsc.orgnih.gov In such systems, the reactivity is often dictated by the catalyst and reaction conditions rather than a specific amide additive.

C-N Bond Cleavage: The cleavage of C-N bonds, particularly in unstrained systems, is a challenging but synthetically valuable transformation. organic-chemistry.orgrsc.orgnih.govmdpi.com Reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been achieved using a combination of a Lewis acid and photoredox catalysis, which involves a single-electron transfer to the amide. organic-chemistry.org This indicates that the benzamide moiety can be activated towards C-N bond scission under specific reductive conditions.

C-F Bond Cleavage: The activation and cleavage of C-F bonds are of significant interest due to the prevalence of fluorinated compounds in various fields. nih.govnih.gov Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage. nih.gov While specific examples detailing the direct involvement of this compound in C-F bond cleavage are scarce, the general mechanisms often involve single-electron transfer to the fluorinated substrate, a process that could potentially be influenced by other components in a reaction mixture.

C-C Bond Cleavage: The selective cleavage of C-C bonds is a less common but powerful synthetic strategy. While not a typical reaction for this compound, related transformations highlight the possibility of amide-directed or mediated C-C bond cleavage under specific catalytic conditions.

Reactions with Phosphorus Halides leading to P-N Bond Formation

This compound and its derivatives can react with phosphorus halides to form new phosphorus-nitrogen (P-N) bonds, which are fundamental linkages in a variety of important organophosphorus compounds. fiveable.me

The reaction of amides with phosphorus pentachloride (PCl5) is a known method for the synthesis of various chlorinated species and phosphorus-containing compounds. wikipedia.orgresearchgate.netunipi.itdoubtnut.com When a tertiary amide like dimethylformamide reacts with PCl5, it forms the Vilsmeier reagent. wikipedia.org For this compound, the reaction with a phosphorus halide like PCl5 would be expected to proceed at the amide nitrogen, likely involving the displacement of the trimethylsilyl group and the formation of a P-N bond.

A closely related compound, N,O-Bis(trimethylsilyl)benzamide, has been shown to be a convenient reagent for the phosphorylation of various substrates. researchgate.net This suggests that the silylated amide nitrogen in this compound is sufficiently nucleophilic to attack a phosphorus center, leading to the formation of a P-N bond and the expulsion of a trimethylsilyl halide. The general reactivity pattern involves the facile cleavage of the N-Si bond upon reaction with an electrophilic phosphorus species. The formation of stable P-N bonds is a driving force for these reactions. nih.gov

Bromination Reactions of Substituted N-Trimethylsilylbenzamides

Substituted N-trimethylsilylbenzamides can undergo bromination reactions, typically through electrophilic aromatic substitution on the benzoyl ring. The regioselectivity of this bromination is influenced by the directing effects of the substituents on the aromatic ring.

For N-aryl substituted N-trimethylsilylbenzamides, electrophilic bromination presents two potential sites of reaction: the benzoyl ring and the N-aryl ring. The outcome of the reaction would depend on the relative activation of the two aromatic rings and the specific brominating agent used. Common brominating agents for such transformations include N-bromosuccinimide (NBS), often in the presence of a catalyst or initiator. organic-chemistry.orgbeilstein-journals.orgyoutube.comorganic-chemistry.org

The regioselective ortho-halogenation of N-aryl amides has been achieved through a carbonyl-directed borylation followed by a halodeboronation sequence. semanticscholar.org This two-step process allows for the precise installation of a halogen at the position ortho to the amide group, a position that might not be favored in a direct electrophilic aromatic substitution. While this specific methodology was demonstrated on other N-aryl amides, its principles could be extended to N-aryl-N-trimethylsilylbenzamides.

The Wohl-Ziegler reaction, which employs NBS for the allylic and benzylic bromination via a radical mechanism, is another important bromination method. beilstein-journals.orgyoutube.com For N-trimethylsilylbenzamides bearing benzylic C-H bonds, this reaction could potentially be used to introduce a bromine atom at the benzylic position.

Applications in Asymmetric Synthetic Methodologies

This compound derivatives have found application in asymmetric synthesis, primarily by serving as chiral auxiliaries. nih.govyoutube.comyoutube.comyoutube.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.

For example, a cysteine-derived oxazolidinone has been developed as a chiral auxiliary that can be used in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations. nih.gov This auxiliary can be acylated to form an imide, which then directs the stereoselective reaction. The resulting product, which contains the chiral auxiliary, can then be further manipulated. While this is not this compound itself, it illustrates the principle of using amide-based structures as chiral auxiliaries. The N-trimethylsilyl group in a chiral benzamide derivative could be used to modulate the reactivity and steric environment of the chiral auxiliary, thereby influencing the stereochemical outcome of the reaction.

The use of chiral N-oxides as organocatalysts in various asymmetric transformations is also a growing area of research. These catalysts can activate organosilicon reagents, highlighting the potential for silylated compounds to play a role in asymmetric catalysis.

Diastereoselective Birch Reduction-Alkylation of Chiral Derivatives

The Birch reduction of aromatic systems is a powerful tool in synthetic organic chemistry for accessing cyclohexadiene structures. When applied to chiral benzamide derivatives, this reaction can be rendered highly diastereoselective, enabling the synthesis of enantiomerically enriched compounds. The N-trimethylsilyl group can be a feature of these chiral benzamides, though the stereocontrol is typically imparted by a chiral auxiliary attached to the amide nitrogen.

The asymmetric Birch reduction-alkylation of chiral 2-substituted benzamides, including silyl-substituted variants, serves as a versatile method for creating complex molecular architectures. rsc.org The general strategy involves the reduction of the aromatic ring with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol present. This generates a chiral amide enolate intermediate. rushim.ru Subsequent in-situ alkylation of this enolate with an electrophile proceeds with high diastereoselectivity. rsc.orgrushim.ru

The stereochemical outcome of the alkylation step is dictated by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. rushim.ru Research has demonstrated that for certain chiral auxiliaries, the diastereoselectivity of the alkylation can be exceptionally high. For instance, the Birch reduction-alkylation of the chiral 2-(trimethylsilyl)benzamide (4) provides 1,4-cyclohexadienes (5b-5e) with diastereomer ratios often exceeding 100:1. researchgate.net This high level of stereocontrol makes the protocol particularly valuable for asymmetric synthesis. researchgate.net

The process is initiated by the Birch reduction of the chiral benzamide, which forms a specific amide enolate. rushim.ru The subsequent alkylation of this enolate occurs preferentially from the face that is least hindered by the chiral auxiliary's structure. rushim.ru While simple electrophiles like methyl iodide may result in good diastereoselectivity (e.g., 85:15), more sterically demanding alkyl halides can lead to diastereoselectivities greater than 98:2. rushim.ru

Table 1: Diastereoselective Birch Reduction-Alkylation of Chiral 2-(Trimethylsilyl)benzamide (4)

| Electrophile (R-X) | Product | Diastereomer Ratio |

|---|---|---|

| Allyl bromide | 5b | >100:1 |

| Benzyl bromide | 5c | >100:1 |

| Iodomethane | 5d | >100:1 |

| 1-Iodobutane | 5e | >100:1 |

Data sourced from research on the asymmetric synthesis of 4,4-disubstituted-2-cyclohexen-1-ones from a chiral 2-(trimethylsilyl)benzamide. researchgate.net

Regioselective Silicon-Directed Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. A significant challenge in the oxidation of unsymmetrical ketones is controlling the regioselectivity, which is the determination of which side of the carbonyl group the oxygen atom is inserted. The migratory aptitude of the adjacent carbon groups typically dictates the outcome (tertiary > secondary > phenyl > primary > methyl). youtube.com

However, the presence of a silicon atom, specifically a trimethylsilyl (TMS) group, can override these traditional migratory aptitudes and direct the regioselectivity of the oxidation in a predictable manner. This is known as silicon-directed Baeyer-Villiger oxidation. scispace.comacs.org The effect is attributed to the stabilization of a developing positive charge (or partial positive charge) on the β-carbon atom relative to the silicon during the rearrangement step of the mechanism. This stabilization lowers the activation energy for the migration of the silicon-bearing group.

While specific examples detailing the silicon-directed Baeyer-Villiger oxidation of this compound itself are not prevalent in readily available literature, the principle has been established with related acylsilanes and other silicon-containing ketones. In the oxidation of a ketone with a silyl group on one side and another alkyl or aryl group on the other, the oxygen atom is selectively inserted between the carbonyl carbon and the silicon-bearing carbon.

For example, in a synthetic pathway for complex molecules, a completely regioselective silicon-directed Baeyer-Villiger oxidation was a key step. scispace.com The reaction of a ketone bearing a trimethylsilyl group with an oxidizing agent like a peroxy acid results in the migration of the silyl-substituted group in preference to other groups, leading to the formation of a silyl ester, which can then be hydrolyzed to a carboxylic acid.

Table 2: General Principle of Silicon-Directed Baeyer-Villiger Oxidation

| Starting Ketone Structure | Oxidant | Major Product Structure (Post-hydrolysis) | Regioselectivity |

|---|---|---|---|

| R-CO-C(SiMe₃)R'R'' | m-CPBA or other peroxy acid | R-COOH | The silicon-bearing group migrates preferentially. |

This table illustrates the general principle of silicon's directing effect in Baeyer-Villiger oxidations. acs.org

The utility of this methodology lies in its ability to control the outcome of the oxidation, providing a reliable route to specific esters or carboxylic acids that might be difficult to obtain through other synthetic methods due to unfavorable migratory aptitudes of the non-silylated groups.

Applications of N Trimethylsilylbenzamide in Organic Synthesis

Facilitation of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development. chimia.chsemanticscholar.orgscispace.comnih.gov It involves the introduction of chemical groups into complex molecules, such as drug candidates, in the final steps of a synthetic sequence. nih.govscispace.com This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. nih.govscispace.com Key requirements for LSF reactions are mild conditions and high functional group tolerance, allowing them to be performed on delicate and polyfunctional molecules. nih.gov

The amidation and imidation methodologies using silylated nitrogen sources are amenable to late-stage functionalization. For example, the solvent-controlled, room-temperature reaction for synthesizing primary amides and imides from aroyl chlorides has been successfully applied to complex, drug-like molecules. This demonstrates the potential to modify advanced intermediates, thereby accelerating the discovery of new lead compounds. The mild conditions and short reaction times associated with this method are particularly advantageous for LSF.

The table below illustrates the application of a silylamide-based amidation reaction in the late-stage functionalization of various drug molecules.

| Drug Derivative (Acid Chloride) | Product (Primary Amide) | Yield (%) |

| Lenvatinib derivative | Lenvatinib amide | 85% |

| Frovatriptan derivative | Frovatriptan amide | 82% |

| Nicotinamide derivative | Nicotinamide | 95% |

| Salicylamide derivative | Salicylamide | 92% |

This interactive table presents data on the yield of primary amides formed through a late-stage functionalization strategy employing a silylamide nitrogen source.

Precursor for Advanced P,O-Ligands in Coordination Chemistry

Phosphorus- and oxygen-containing (P,O) ligands are an important class of ligands in coordination chemistry and catalysis. A review of the scientific literature did not yield specific examples or methods detailing the use of N-trimethylsilylbenzamide as a direct precursor for the synthesis of advanced P,O-ligands. Research in the field of hybrid ligands extensively covers P,N-ligands, which incorporate both phosphorus and nitrogen donor atoms, but the specific transformation of this compound to P,O-ligands is not prominently documented. nih.govresearchgate.netsemanticscholar.orgnih.gov

Integration into Organometallic Chemistry for Complex Synthesis

Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. mt.com These compounds are widely used as catalysts and intermediates in organic synthesis. mt.com While silylamides, in general, are utilized in organometallic and coordination chemistry, for example, in the synthesis of rare-earth bis(dimethylsilyl)amides, specific documentation detailing the integration of this compound as a ligand or key reagent in the synthesis of organometallic complexes is not widely available in the surveyed literature. The field extensively explores other nitrogen-containing ligands, such as N-heterocyclic carbenes (NHCs), which have shown exceptional catalytic activity and stability in organometallic complexes. researchgate.net

Contribution to Selective Organic Transformations

A significant challenge in organic synthesis is achieving high selectivity, where a reaction yields a specific product from several possible outcomes. This compound and related silylated reagents have demonstrated notable contributions to selective transformations.

The most prominent example is the solvent-controlled selective synthesis of primary amides versus imides from aroyl chlorides. As mentioned previously, the reaction with a silylamide nitrogen source can be precisely steered to yield either the amide or the imide by simply choosing the appropriate solvent system. This level of control is highly valuable as it allows access to two different, important classes of compounds from the same starting materials by modifying a single reaction parameter. This selectivity arises from the nuanced reaction pathway involving the formation and subsequent reactivity of a key silylamide intermediate.

The broader field of selective synthesis continuously seeks new methods for transformations like N-methylation and N-debenzylation. documentsdelivered.comresearchgate.net The principles of reactivity and selectivity demonstrated by silylamide reagents contribute to the fundamental understanding required to develop new and improved selective organic transformations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trimethylsilyl group into benzamide derivatives, and how can reaction conditions be optimized to prevent desilylation?

- Methodological Answer : The synthesis of trimethylsilyl-containing benzamides typically involves silylation reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide under anhydrous conditions. Key optimizations include:

- Temperature Control : Maintaining low temperatures (0–5°C) to minimize premature hydrolysis of silylating agents .

- Solvent Selection : Using aprotic solvents (e.g., THF or DCM) to stabilize reactive intermediates .

- Purification : Column chromatography with silica gel modified with triethylamine to reduce desilylation during isolation .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of N-trimethylsilylbenzamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can identify silicon-proton coupling (e.g., - interactions) and confirm silyl group retention .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and detects impurities via isotopic patterns .

- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and silyl group orientation, as demonstrated for related benzamide derivatives (e.g., monoclinic crystal system, P2/c space group) .

Q. What are the critical safety protocols when handling trimethylsilyl reagents during synthesis?

- Methodological Answer :

- Risk Assessment : Conduct a pre-experiment hazard analysis, focusing on reagent reactivity (e.g., moisture sensitivity of silylating agents) and toxicity .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Waste Disposal : Neutralize silyl-containing waste with ethanol/water mixtures before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

- Methodological Answer :

- Dynamic NMR Studies : Analyze temperature-dependent spectra to distinguish between rotational isomers (e.g., syn vs. anti conformers) that may cause splitting in signals .

- Silicon Decoupling : Apply -decoupled NMR to suppress splitting artifacts from Si–H coupling .

- Comparative Crystallography : Cross-validate NMR assignments with X-ray structures, as done for 3-chloro-N-phenylbenzamide (monoclinic system, a = 25.0232 Å, b = 5.3705 Å) .

Q. What mechanistic insights explain the influence of the trimethylsilyl group on the reactivity of benzamide derivatives in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The trimethylsilyl group acts as a steric shield, protecting the amide carbonyl from nucleophilic attack while electronically stabilizing transition states via hyperconjugation .

- Catalytic Studies : Use DFT calculations to model interactions between silylated benzamides and catalysts (e.g., Pd complexes), as seen in Suzuki-Miyaura couplings of boronate esters .

Q. How do computational methods aid in predicting the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, trifluoromethylbenzamide analogs show enhanced binding affinity due to hydrophobic interactions .

- QSAR Modeling : Correlate silyl group substituents with bioactivity using descriptors like logP and polar surface area, validated by in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.